![molecular formula C16H22N2O3S B4579776 N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide

Vue d'ensemble

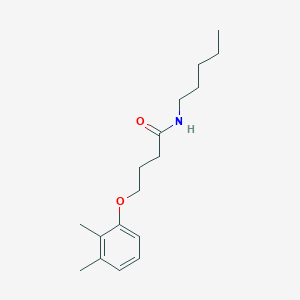

Description

N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide is a compound of interest in various chemical studies. It belongs to the benzenesulfonamide family, known for its diverse chemical properties and applications in organic synthesis and medicinal chemistry. Research has focused on synthesizing these compounds and exploring their structural and chemical properties.

Synthesis Analysis

The synthesis of N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide and related compounds involves multiple steps, including carbonyl allylation and sulfonamide formation. A study by Chang et al. (2015) discusses the intramolecular carbonyl allylation of β-arylketosulfones, leading to substituted benzenes via a sequence that includes desulfonative aromatization and intramolecular Friedel-Crafts alkylation, offering a pathway that could be relevant to synthesizing similar compounds (Chang, Cheng, & Lu, 2015).

Molecular Structure Analysis

Molecular structure analyses, including crystallography and density functional theory (DFT) studies, provide insights into the geometry, electronic structure, and intermolecular interactions of benzenesulfonamides. Xiao et al. (2022) conducted a DFT study and crystallographic analysis of benzenesulfonamide compounds, revealing the optimized structures and molecular interactions that could shed light on the structural characteristics of N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including substitutions and interactions with enzymes, which can be pivotal for understanding the reactivity and functional applications of N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide. Lolak et al. (2019) explored the synthesis of ureido benzenesulfonamides with triazine moieties, indicating the versatility and reactivity of the benzenesulfonamide group in producing compounds with potential biological activity (Lolak, Akocak, Bua, & Supuran, 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, are crucial for the practical application and handling of chemical compounds. The synthesis and characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide by Stenfors and Ngassa (2020) include crystallographic details that provide a basis for understanding the physical properties of similar compounds (Stenfors & Ngassa, 2020).

Chemical Properties Analysis

The chemical properties of N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide, including reactivity, stability, and interaction with biological targets, are derived from its functional groups and molecular structure. Research on benzenesulfonamide derivatives as carbonic anhydrase inhibitors highlights the importance of structural modifications for biological activity and chemical behavior, as discussed in the work of Mishra et al. (2017) on potent carbonic anhydrase inhibitors (Mishra et al., 2017).

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Anticonvulsant Action

Benzenesulfonamide derivatives have been extensively studied for their potent inhibitory action against human carbonic anhydrase (CA) isoforms, which are enzymes involved in various physiological and pathological processes. The inhibition of specific CA isoforms has therapeutic implications in conditions such as epilepsy, glaucoma, and cancer. For instance, certain benzenesulfonamide derivatives exhibit low nanomolar inhibitory activity against hCA II and hCA VII isoforms involved in epileptogenesis. These compounds have demonstrated effective seizure protection in animal models, showcasing their potential as anticonvulsant agents (Mishra et al., 2017).

Phospholipase A2 Inhibition

Another significant application of benzenesulfonamide derivatives is in the inhibition of membrane-bound phospholipase A2 (PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases and myocardial infarction. Certain benzenesulfonamide compounds have been identified as potent PLA2 inhibitors, contributing to the reduction of myocardial infarction size in animal models. This suggests their potential role in the development of new therapeutic strategies for cardiovascular diseases (Oinuma et al., 1991).

Antitumor Activity

The antitumor activity of benzenesulfonamide derivatives has also been a focus of research, with several compounds exhibiting potent inhibitory effects against tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in various cancers and are targets for anticancer drug development. Benzenesulfonamide derivatives with specific structural modifications have shown strong inhibitory effects on these isoforms, offering a promising approach for anticancer therapy (Pacchiano et al., 2011).

Antioxidant and Enzyme Inhibitory Properties

Additionally, benzenesulfonamide derivatives incorporating triazine motifs have demonstrated a range of biological activities, including antioxidant properties and inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. These compounds offer potential therapeutic avenues for the treatment of conditions such as Alzheimer's disease and Parkinson's disease (Lolak et al., 2020).

Propriétés

IUPAC Name |

4-(2-methylpiperidine-1-carbonyl)-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-3-11-17-22(20,21)15-9-7-14(8-10-15)16(19)18-12-5-4-6-13(18)2/h3,7-10,13,17H,1,4-6,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBCFSITHPYDQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylpiperidine-1-carbonyl)-N-prop-2-enylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-propylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4579697.png)

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B4579764.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)